molecular formula C12H12BrN3 B8808323 N-(3-bromo-5-methylphenyl)-4-methylpyrimidin-2-amine

N-(3-bromo-5-methylphenyl)-4-methylpyrimidin-2-amine

Cat. No. B8808323
M. Wt: 278.15 g/mol
InChI Key: UPNUBFXGVUTGGF-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

Acetic acid (0.234 mL, 4.08 mmol) was added to 2-chloro-4-methylpyrimidine (0.5 g, 3.89 mmol) and 3-bromo-5-methylaniline (1.096 g, 3.89 mmol) suspended in dioxane (7.78 mL). The reaction was heated to 120° C. overnight. Then, the reaction was cooled to room temperature and was directly purified by column chromatography on silica gel eluting with ethyl acetate/hexanes to give N-(3-bromo-5-methylphenyl)-4-methylpyrimidin-2-amine (1.08 g, 3.89 mmol, quant.) as a white solid. MS ESI: [M+H]+ m/z 278.0 and 280.0.
Quantity
0.234 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.096 g
Type
reactant
Reaction Step One
Quantity
7.78 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C.Cl[C:6]1[N:11]=[C:10]([CH3:12])[CH:9]=[CH:8][N:7]=1.[Br:13][C:14]1[CH:15]=[C:16]([CH:18]=[C:19]([CH3:21])[CH:20]=1)[NH2:17]>O1CCOCC1>[Br:13][C:14]1[CH:15]=[C:16]([NH:17][C:6]2[N:11]=[C:10]([CH3:12])[CH:9]=[CH:8][N:7]=2)[CH:18]=[C:19]([CH3:21])[CH:20]=1

Inputs

Step One
Name
Quantity
0.234 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)C
Name
Quantity
1.096 g
Type
reactant
Smiles
BrC=1C=C(N)C=C(C1)C
Step Two
Name
Quantity
7.78 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
was directly purified by column chromatography on silica gel eluting with ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C(C1)C)NC1=NC=CC(=N1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.89 mmol
AMOUNT: MASS 1.08 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.